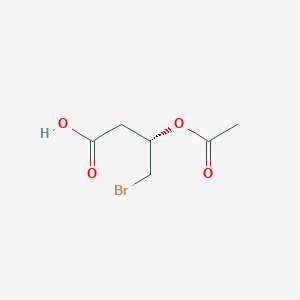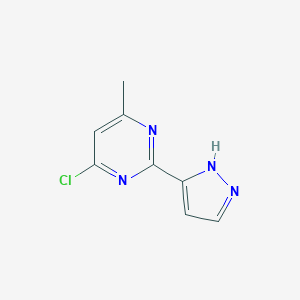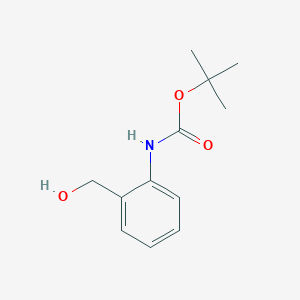
4-(2-Aminoethyl)-3-fluoroaniline
Übersicht
Beschreibung
4-(2-Aminoethyl)-3-fluoroaniline, also known as 3-FAE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the family of fluorinated aromatic amines, which have been widely studied for their biological activities. In
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-3-fluoroaniline has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In particular, 4-(2-Aminoethyl)-3-fluoroaniline has been found to be a potent inhibitor of tubulin polymerization, which is a critical process in cancer cell division. This compound has also been shown to inhibit the growth of various bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-3-fluoroaniline is not fully understood. However, it has been proposed that this compound acts by binding to the colchicine binding site on tubulin, which prevents the polymerization of microtubules. This, in turn, disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis. Additionally, 4-(2-Aminoethyl)-3-fluoroaniline has been shown to inhibit the activity of bacterial and fungal enzymes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Aminoethyl)-3-fluoroaniline are still being studied. However, it has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. This suggests that it may be safe for use in humans, although further studies are needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-Aminoethyl)-3-fluoroaniline is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs for cancer, infectious diseases, and inflammatory disorders. Additionally, the synthesis of 4-(2-Aminoethyl)-3-fluoroaniline is relatively simple and can be carried out using commercially available reagents.
One of the limitations of 4-(2-Aminoethyl)-3-fluoroaniline is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its biological activity.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Aminoethyl)-3-fluoroaniline. One potential area of study is the optimization of its biological activity by modifying its chemical structure. This could involve the synthesis of analogs with improved solubility or potency.
Another future direction is the evaluation of 4-(2-Aminoethyl)-3-fluoroaniline in animal models of disease. This could provide valuable information on its safety and efficacy in vivo and could help to identify potential therapeutic applications.
Finally, the development of methods for the targeted delivery of 4-(2-Aminoethyl)-3-fluoroaniline to specific tissues or cells could enhance its therapeutic potential. This could involve the use of nanoparticles or other delivery systems to improve its bioavailability and reduce its toxicity.
Conclusion:
In conclusion, 4-(2-Aminoethyl)-3-fluoroaniline is a promising compound with broad-spectrum biological activities. Its potential applications in medicinal chemistry make it an attractive candidate for the development of new drugs for cancer, infectious diseases, and inflammatory disorders. However, further research is needed to fully understand its mechanism of action and optimize its biological activity.
Eigenschaften
CAS-Nummer |
180146-79-6 |
|---|---|
Produktname |
4-(2-Aminoethyl)-3-fluoroaniline |
Molekularformel |
C8H11FN2 |
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-3-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3-4,10-11H2 |
InChI-Schlüssel |
FBVPFKKDRHJLNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)F)CCN |
Kanonische SMILES |
C1=CC(=C(C=C1N)F)CCN |
Synonyme |
Benzeneethanamine, 4-amino-2-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)






![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)
